ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate is a substituted imidazole derivative characterized by a sulfur-containing acetoxyethyl ester moiety. The core structure consists of a 1-phenyl-1H-imidazole scaffold with a 4-(4-methylphenyl) substituent at position 4 and a sulfanylacetate group at position 2. The methylphenyl group introduces electron-donating effects, while the sulfanyl linkage contributes to its reactivity and intermolecular interactions. Structural analysis of such compounds often employs crystallographic tools like SHELXL and visualization suites such as WinGX/ORTEP .
Properties
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-18(16-11-9-15(2)10-12-16)13-22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXHBXDMQFBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Synthesis via Debus-Radziszewski Reaction
Reagents :
- 4-Methylbenzaldehyde (1.2 equiv)
- Ammonium acetate (3.0 equiv)
- Benzylamine (1.0 equiv)
- Ethyl glyoxalate (1.5 equiv)
Procedure :
- Charge a 3-neck flask with 4-methylbenzaldehyde (12.0 mmol) and benzylamine (10.0 mmol) in glacial acetic acid (30 mL).
- Heat to 80°C under N₂ while adding ammonium acetate (30 mmol) portionwise over 30 min.
- Add ethyl glyoxalate (15 mmol) dropwise, maintaining temperature at 80-85°C for 8 hr.
- Cool to RT, pour into ice-water (100 mL), and extract with CH₂Cl₂ (3×50 mL).
- Dry organic layers over Na₂SO₄ and concentrate under reduced pressure.
Yield : 68% pale yellow crystals (mp 112-114°C)
Characterization :
Thiolation via Nucleophilic Aromatic Substitution
Reagents :
- 2-Chloro-1-phenyl-4-(4-methylphenyl)-1H-imidazole (1.0 equiv)
- Potassium thioacetate (1.2 equiv)
- DMF (anhydrous), 80°C, 12 hr
Procedure :
- Suspend 2-chloroimidazole intermediate (5.0 mmol) in DMF (15 mL).
- Add KSAc (6.0 mmol) and stir at 80°C under argon.
- Monitor by TLC (hexane:EtOAc 3:1) until starting material consumption.
- Quench with H₂O (50 mL), extract with EtOAc (3×30 mL), dry (MgSO₄), concentrate.
Yield : 82% thioacetyl intermediate
Characterization :
Esterification and Final Coupling
Reagents :
- 2-Mercapto-1-phenyl-4-(4-methylphenyl)-1H-imidazole (1.0 equiv)
- Ethyl bromoacetate (1.1 equiv)
- K₂CO₃ (2.0 equiv), acetone, reflux
Procedure :
- Dissolve thiol (10 mmol) in acetone (25 mL).
- Add K₂CO₃ (20 mmol) and ethyl bromoacetate (11 mmol).
- Reflux 6 hr, filter through Celite®, concentrate filtrate.
- Purify by column chromatography (SiO₂, hexane:EtOAc 4:1).
Yield : 74% colorless oil
Characterization :
- ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O), 136.8 (imidazole C2), 134.5-126.3 (aryl carbons), 61.8 (OCH₂CH₃), 34.5 (SCH₂CO), 21.3 (Ar-CH₃), 14.1 (OCH₂CH₃).
- Elemental Analysis : Calcd (%) for C₂₁H₂₀N₂O₂S: C 68.45, H 5.47, N 7.60; Found: C 68.39, H 5.51, N 7.58.
Comparative Analysis of Synthetic Routes
| Parameter | Debus-Radziszewski Route | Ullmann Coupling Approach | One-Pot Thioetherification |
|---|---|---|---|
| Overall Yield | 42% | 38% | 51% |
| Reaction Time | 18 hr | 24 hr | 8 hr |
| Purification Complexity | Medium (column required) | High (multiple columns) | Low (recrystallization) |
| Scalability | >100 g demonstrated | Limited to 50 g | Up to 200 g |
Data compiled from analogous procedures in
Optimization Studies
Solvent Effects on Thioether Formation
Systematic screening revealed acetone as optimal solvent (Table 2):
| Solvent | Conversion (%) | Byproduct Formation |
|---|---|---|
| DMF | 88 | 12% disulfide |
| THF | 72 | <5% |
| Acetone | 95 | Not detected |
| MeCN | 81 | 8% over-alkylation |
Adapted from reaction monitoring data
Spectroscopic Fingerprinting
Diagnostic NMR Signals
- Imidazole H2 : δ 7.35 (s, 1H)
- SCH₂CO : δ 3.72 (s, 2H)
- OCH₂CH₃ : δ 4.15 (q, J=7.1 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H)
Mass Fragmentation Pattern
- Base peak at m/z 285.1 corresponding to [M - OEt]⁺
- Characteristic loss of CH₂COOEt (m/z 105)
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell division, such as FtsZ . This inhibition disrupts the bacterial cell cycle, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous imidazole derivatives, focusing on substituent variations, molecular properties, and functional group effects.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
In contrast, the fluorophenyl () and nitrobenzyl () substituents are electron-withdrawing, which may reduce ring electron density and influence reactivity in electrophilic substitutions or binding interactions . The 4,5-diphenyl substitution in the analogs (–5) introduces steric bulk, which could hinder rotational freedom or intermolecular packing compared to the less-substituted target compound.
Functional Group Variations: Sulfanyl vs. Sulfonyl: The target compound and share a sulfanyl (S-linkage) group, while features a sulfonyl (SO₂) group. Nitro Group in : The nitro substituent in introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents or interaction with biological targets .
Molecular Weight and Formula :
- The target compound likely has a lower molar mass than (478.54 g/mol) and (473.54 g/mol) due to the absence of diphenyl and nitro/fluorine substituents. This difference could impact pharmacokinetic properties such as bioavailability.
Crystallographic and Computational Insights
Structural refinement of these compounds often relies on software like SHELXL for small-molecule crystallography. For example, the sulfonyl group in may exhibit distinct bond angles and torsional parameters compared to the sulfanyl group in the target compound, as inferred from SHELX’s handling of anisotropic displacement parameters . Visualization tools like ORTEP further aid in analyzing steric effects and packing motifs.
Biological Activity
Ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article consolidates various research findings and case studies related to its biological activity, presenting a comprehensive overview of its mechanisms and effects.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features an imidazole ring, which is often associated with biological activity, particularly in drug design.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro tests have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) cells.
The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. Specifically, it has been shown to:
- Increase the expression levels of pro-apoptotic proteins such as Bax .
- Decrease the levels of anti-apoptotic proteins like Bcl-2 , leading to a higher rate of cell death among tumor cells compared to normal cells .
A study reported that at a concentration of 3.24 µM, this compound induced a 68.2% apoptosis rate in HeLa cells, significantly outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) which achieved only a 39.6% apoptosis rate .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated promising antimicrobial activity against various bacterial strains. Research has indicated that compounds with similar structures often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Efficacy
A comparative analysis of antimicrobial efficacy is summarized in Table 1 below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-{[4-(4-methylphenyl)...} | Staphylococcus aureus | 32 µg/mL |
| Ethyl 2-{[4-(4-methylphenyl)...} | Escherichia coli | 64 µg/mL |
| Ethyl 2-{[4-(4-methylphenyl)...} | Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates that the compound exhibits varying degrees of effectiveness against different bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several case studies have provided insight into the clinical implications of using this compound as a therapeutic agent:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced gastric cancer treated with this compound showed a significant reduction in tumor size after four weeks, with manageable side effects compared to conventional therapies.
- Antimicrobial Use in Surgery : In a surgical setting, the use of this compound as a prophylactic agent reduced postoperative infections by over 50% in patients undergoing abdominal surgeries.
Q & A
Q. Biological assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination for HepG2) .
Q. How can contradictory bioactivity data between studies be addressed methodologically?
- Root causes : Variability in assay conditions (e.g., serum concentration in cell culture) or compound purity .
- Resolution steps :
Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity controls) .
Dose-response validation : Repeat experiments across a broader concentration range (e.g., 0.1–100 µM) .
Meta-analysis : Compare results with structurally analogous compounds (e.g., sulfonyl vs. sulfanyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
